InChI=1S/C8H14O/c1-6(2)5-8(9)7(3)4/h8-9H,1,3,5H2,2,4H3
.
2,5-Dimethyl-1,5-hexadien-3-ol can be synthesized through several methods:
The synthesis often requires specific catalysts such as palladium or platinum to facilitate reactions efficiently. Reaction temperatures typically range from room temperature to 60°C depending on the method used.
The molecular structure of 2,5-dimethyl-1,5-hexadien-3-ol features:
The structural formula can be represented as follows:
This structure allows for significant reactivity due to the presence of both double bonds and a hydroxyl group. The compound can participate in various chemical reactions such as Diels-Alder reactions due to its diene nature .
2,5-Dimethyl-1,5-hexadien-3-ol undergoes several types of chemical reactions:
From these reactions, the following products can be formed:
These transformations highlight the compound's versatility in organic synthesis.
The mechanism of action for 2,5-dimethyl-1,5-hexadien-3-ol involves its interaction with various molecular targets through its functional groups:
This dual functionality enhances its potential applications in medicinal chemistry and material science.
The physical properties of 2,5-dimethyl-1,5-hexadien-3-ol include:
Chemical properties include:
These properties make it suitable for various applications across different scientific fields.
2,5-Dimethyl-1,5-hexadien-3-ol has several significant applications:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3